molecular formula C7H7BrO B2813115 3-Bromo-2-methylphenol CAS No. 7766-23-6

3-Bromo-2-methylphenol

Cat. No. B2813115
CAS RN: 7766-23-6
M. Wt: 187.036
InChI Key: WPDXAMRGYMDTOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromo-2-methylphenol can be synthesized by various methods. For instance, it can be produced by the electrophilic halogenation of phenol with bromine . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50°C .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylphenol is C7H7BrO . Its InChI Code is 1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 . The molecular weight is 187.04 .


Chemical Reactions Analysis

3-Bromo-2-methylphenol is used as a reagent in chemoselective and regioselective oxybromination of phenols with dioxygen . It can also be used in the synthesis of other organic compounds.


Physical And Chemical Properties Analysis

3-Bromo-2-methylphenol has a melting point of 95°C and a boiling point of 220.79°C . It has a density of 1.3839 (rough estimate) and a refractive index of 1.5772 (estimate) . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Synthesis and Preparation

3-Bromo-2-methylphenol has been synthesized through practical methods. Norberg et al. (2011) describe a one-pot C-H activation/borylation/oxidation sequence to generate 3,5-disubstituted phenols, including 3-bromo-5-methylphenol, from 3-bromotoluene. This process, which can be completed within one day, is efficient for producing 3-bromo-2-methylphenol on a multigram scale under mild conditions (Norberg, Smith, & Maleczka, 2011).

Marine Algae Derivatives

3-Bromo-2-methylphenol derivatives have been isolated from marine sources. Xu et al. (2003) found that bromophenols, including derivatives of 3-bromo-2-methylphenol, were isolated from the marine red alga Rhodomela confervoides, demonstrating antibacterial properties (Xu et al., 2003).

Antioxidant Properties

Some studies have focused on the antioxidant capabilities of bromophenol derivatives. Olsen et al. (2013) discovered that compounds including derivatives of 3-bromo-2-methylphenol isolated from the red alga Vertebrata lanosa showed potent antioxidant activity in both biochemical and cellular assays (Olsen, Hansen, Isaksson, & Andersen, 2013).

Anticancer Activities

Bromophenol derivatives have also been studied for their potential anticancer activities. Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, including 3-bromo-2-methylphenol, and evaluated their antioxidant and anticancer activities, showing significant potential for drug development (Dong et al., 2022).

Additional Research

  • Guo et al. (2018) synthesized a novel bromophenol derivative that induced cell cycle arrest and apoptosis in lung cancer cells, highlighting the therapeutic potential of bromophenol derivatives (Guo et al., 2018).
  • Li et al. (2011) isolated 19 bromophenols, including 3-bromo-2-methylphenol derivatives, from Rhodomela confervoides, demonstrating significant antioxidant activity (Li, Li, Gloer, & Wang, 2011).

Safety And Hazards

3-Bromo-2-methylphenol is considered hazardous. It has the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDXAMRGYMDTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301346648
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylphenol

CAS RN

7766-23-6
Record name 3-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301346648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-methylphenol
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Synthesis routes and methods

Procedure details

20 g (107 mmol) of 3-bromo-2-methylphenylamine are dissolved in 150 mL of aqueous 1.0M sulphuric acid and the mixture is cooled to 0° C. A solution of 8.9 g (129 mmol) of sodium nitrite in 20 mL of water is added slowly. The medium is stirred for 15 minutes at 0° C., and 50 mL of concentrated sulphuric acid are then added. The reaction medium is then heated at 100° C. for 1 hour and then cooled and diluted in water. After extraction with ethyl ether, the residue obtained is recrystallized from a heptane/dichloromethane mixture. A yellow solid is obtained (m.p.=89° C.; m=12.3 g; Y=61%).
Quantity
20 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Citations

For This Compound
12
Citations
JM Brittain, PBD de la Mare… - Journal of the Chemical …, 1981 - pubs.rsc.org
… A portion (0.18 g) of the mixture of 5- and 3-bromo-2methylphenol containing the former in large excess was treated in 50% acetic acid (10 cm3) with 0.95 mol equiv. bromine in the …
Number of citations: 22 pubs.rsc.org
J Min, JE Seong, SJ Na, A Cyriac… - Bull. Korean Chem …, 2009 - scholar.archive.org
… The overall yield from 3-bromo-2-methylphenol to 2 moderately fluctuated from batch-by-batch (52-67%). In subsequent steps from 2 to …
Number of citations: 33 scholar.archive.org
S Chakraborty, C Saha - European Journal of Organic …, 2018 - Wiley Online Library
… hydroxy group through diazotization to afford 3-bromo-2-methylphenol (18). The essential … sodium dithionate to furnish 4-amino-3-bromo-2-methylphenol (20). The required amine …
R Melot, MV Craveiro, O Baudoin - The Journal of organic …, 2019 - ACS Publications
… Then, we synthesized aryl bromide 15 from 3-bromo-2-methylphenol 25 (Scheme 4). The latter is commercially available, but can be prepared on a large scale via Sandmeyer reaction …
Number of citations: 17 pubs.acs.org
S Ness, R Martin, AM Kindler, M Paetzel, M Gold… - Biochemistry, 2000 - ACS Publications
… (15 mbar, 15 cm Vigreux column) to yield 3-bromo-2-methylphenol (34.1 g, 56%): bp 107−109 C… To a solution of 3-bromo-2-methylphenol (34.0 g, 0.18 mol), dissolved in refluxing water (…
Number of citations: 159 pubs.acs.org
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
… Potassium carbonate (1.6 g, 11.2 mmol) was added to a stirred mixture of 3-bromo-2-methylphenol (2.1 g, 11.2 mmol) and 3-chloro-1-propanol (4.7 ml, 56.0 mmol) at room temperature, …
Number of citations: 60 onlinelibrary.wiley.com
L Fang, J Tian, K Zhang, X Zhang, Y Liu… - Bioorganic & Medicinal …, 2021 - Elsevier
Inhibition of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction by small-molecule inhibitors is emerging cancer immunotherapy. A series of novel …
Number of citations: 9 www.sciencedirect.com
H Zhang, Y Xia, C Yu, H Du, J Liu, H Li, S Huang… - Molecules, 2021 - mdpi.com
Blockade of the programmed cell death 1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction is currently the focus in the field of cancer immunotherapy, and so far, several …
Number of citations: 13 www.mdpi.com
J Liu, Y Cheng, L Yuan, T Liu, Y Ruan… - Journal of Medicinal …, 2023 - ACS Publications
… The preparation of 3-bromo-2-methylphenol (2) was accomplished by diazotization and hydrolysis reactions of the commercially available 3-bromo-2-methylaniline (1). Compound 2 …
Number of citations: 3 pubs.acs.org
F Krutzek, CK Donat, M Ullrich, K Zarschler, MC Ludik… - Cancers, 2023 - mdpi.com
… Suzuki coupling with 3-bromo-2-methylphenol followed by O-alkylation with propargyl bromide yielded 27. After reduction of the aldehyde with sodium borohydride, the second key …
Number of citations: 3 www.mdpi.com

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